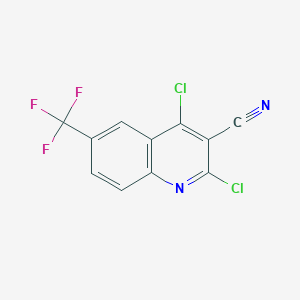

2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17715689

Molecular Formula: C11H3Cl2F3N2

Molecular Weight: 291.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H3Cl2F3N2 |

|---|---|

| Molecular Weight | 291.05 g/mol |

| IUPAC Name | 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H |

| Standard InChI Key | YIRBPYMZRPCWGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step halogenation and functionalization. A prominent method utilizes microwave-assisted chlorination:

-

Reactants: 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one and phosphorus oxychloride () .

-

Conditions: Microwave irradiation at 120°C in 1,4-dioxane for 15 minutes .

-

Yield: ~81% after purification via recrystallization or chromatography .

An alternative route involves Sandmeyer-type reactions to introduce the carbonitrile group, though specific details remain proprietary.

Table 1: Key Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one | |

| Reagent | ||

| Solvent | 1,4-Dioxane | |

| Temperature | 120°C | |

| Reaction Time | 15 minutes (microwave) | |

| Yield | 81% |

Biological Activity and Applications

Enzyme Inhibition

Structural analogs demonstrate tyrosine kinase inhibition, implicating potential use in targeted cancer therapies . For example:

-

PDE4 Inhibition: Related compounds (e.g., SCH-351591) show nanomolar activity, suggesting similar potential .

Table 2: Biological Activity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume